

6-N-Biotinylaminohexanol supplier and pricing

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Compound of Interest

Compound Name: 6-N-Biotinylaminohexanol

Cat. No.: B8021212 Get Quote

An In-depth Technical Guide to **6-N-Biotinylaminohexanol** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-N-Biotinylaminohexanol**, a versatile reagent for biotinylating molecules of interest. It includes information on suppliers and pricing, a detailed experimental protocol for its application in pull-down assays, and a visual representation of the experimental workflow.

Supplier and Pricing Information

6-N-Biotinylaminohexanol is a biotinylation reagent characterized by a biotin molecule linked to a hexanol spacer arm. The terminal hydroxyl group of the hexanol can be further functionalized, for example, by reacting with carboxylic acids. This reagent is commonly used in affinity-based applications such as pull-down assays and for conjugation with streptavidincoated surfaces.

Technical Data:

• CAS Number: 106451-92-7

Molecular Formula: C16H29N3O3S

Molecular Weight: 343.49 g/mol

Below is a summary of publicly available information on suppliers and pricing for **6-N-Biotinylaminohexanol**. Please note that prices are subject to change and may vary based on



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purity, quantity, and institutional agreements. For the most accurate and up-to-date pricing, it is recommended to visit the suppliers' websites or contact them directly.



Supplier	Product Number	Quantity	Price (USD)	Notes
BroadPharm	BP-40759	50 mg	\$110.00	Purity: ≥95%. Usually ships within 24 hours. [1]
100 mg	\$210.00			
250 mg	\$320.00			
500 mg	\$540.00	_		
Santa Cruz Biotechnology	sc-220002	-	Contact for pricing	Product for proteomics research.[2]
MedchemExpres s	HY-130455	-	Contact for pricing	Biochemical assay reagent.[3]
TargetMol	T4556	-	Contact for pricing	Research chemical.
Cayman Chemical	-	-	Contact for pricing	-
Thermo Fisher Scientific	-	-	Contact for pricing	While specific pricing for this compound was not readily available, they offer a wide range of biotinylation reagents and kits.[4][5][6]
Sigma-Aldrich (Merck)	-	-	Contact for pricing	Pricing information typically requires user login. They



offer a variety of related biotinylation reagents.[7][8]

Experimental Protocol: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines a general procedure for a pull-down assay to identify or confirm proteinprotein interactions using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.

- 1. Preparation of the Biotinylated Bait Protein:
- The bait protein must first be biotinylated. This can be achieved using various methods, such
 as reacting the protein with an N-hydroxysuccinimide (NHS) ester of biotin. 6-NBiotinylaminohexanol itself would need to be activated (e.g., by conversion to an NHS
 ester) to react with primary amines on the bait protein.
- After the biotinylation reaction, it is crucial to remove any free, unreacted biotin using methods like dialysis or desalting columns.
- 2. Immobilization of the Biotinylated Bait Protein on Streptavidin-Coated Beads:
- Bead Preparation: Resuspend the streptavidin-coated magnetic beads or agarose resin by gentle vortexing.
- Washing: Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the
 tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads
 three times with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20) to
 equilibrate them.[9]
- Immobilization: Resuspend the washed beads in the binding/wash buffer. Add the purified biotinylated bait protein to the bead suspension.



- Incubation: Incubate the mixture for 1-2 hours at room temperature or 4°C with gentle endover-end rotation to allow the biotinylated bait to bind to the streptavidin beads.[9]
- Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three times with the binding/wash buffer to remove any unbound bait protein.
- 3. Binding of the Prey Protein:
- Cell Lysate Preparation: Prepare a cell lysate containing the potential "prey" protein using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Incubation with Bait: Add the cell lysate to the beads now coupled with the biotinylated bait protein.
- Binding: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow the prey protein to bind to the immobilized bait protein.[5]
- Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.[5]
- 4. Elution and Analysis:
- Elution: Elute the bound proteins from the beads. This can be achieved by:
 - SDS-PAGE Sample Buffer: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.
 - pH Elution: Use a low pH elution buffer (e.g., glycine-HCl, pH 2.8) to disrupt the protein-protein interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris, pH 8.5).[5]
 - Competitive Elution: Use a high concentration of free biotin to displace the biotinylated bait from the streptavidin, although this is less common for eluting the prey.
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by:



- Western Blotting: To confirm the presence of a specific, known prey protein using a primary antibody against it.
- Mass Spectrometry: To identify unknown interacting prey proteins.
- Protein Staining: Using Coomassie Brilliant Blue or silver stain to visualize all eluted proteins.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a pull-down assay using a biotinylated bait protein.



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Pull-Down Assay Workflow using a Biotinylated Bait Protein.

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